molecular formula C4H4Cl2O2 B037930 4,5-Dichlorooxolan-2-one CAS No. 114434-99-0

4,5-Dichlorooxolan-2-one

Cat. No.: B037930
CAS No.: 114434-99-0
M. Wt: 154.98 g/mol
InChI Key: XBHAKMVKQPJLNK-UHFFFAOYSA-N
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Description

Chemical Identity:
4,5-Dichlorooxolan-2-one (CAS 3967-55-3), systematically named 4,5-dichloro-1,3-dioxolan-2-one, is a chlorinated cyclic carbonate. Its molecular formula is C₃Cl₂O₃, with a molecular weight of 170.96 g/mol. The compound features two chlorine atoms at positions 4 and 5 of the dioxolane ring, conferring distinct electronic and steric properties .

Applications and Handling:
Primarily used in organic synthesis, it serves as a reactive intermediate in pharmaceuticals and agrochemicals. Its Safety Data Sheet (SDS) highlights hazards such as respiratory irritation upon inhalation, necessitating stringent handling protocols .

Properties

CAS No.

114434-99-0

Molecular Formula

C4H4Cl2O2

Molecular Weight

154.98 g/mol

IUPAC Name

4,5-dichlorooxolan-2-one

InChI

InChI=1S/C4H4Cl2O2/c5-2-1-3(7)8-4(2)6/h2,4H,1H2

InChI Key

XBHAKMVKQPJLNK-UHFFFAOYSA-N

SMILES

C1C(C(OC1=O)Cl)Cl

Canonical SMILES

C1C(C(OC1=O)Cl)Cl

Synonyms

2(3H)-Furanone,4,5-dichlorodihydro-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The reactivity and applications of 4,5-dichlorooxolan-2-one are influenced by its substituents. Below is a comparison with structurally related dioxolanones:

Table 1: Structural Comparison of Dioxolanone Derivatives
Compound Name CAS Number Molecular Formula Substituents (Positions 4,5) Molecular Weight (g/mol) Key Features
This compound 3967-55-3 C₃Cl₂O₃ Cl, Cl 170.96 High electrophilicity; halogenated
4,5-Dimethyloxolan-2-one 65941-76-6 C₅H₈O₃ CH₃, CH₃ 116.12 Lipophilic; reduced reactivity
4,4,5,5-Tetrachlorodioxolan-2-one 22432-68-4 C₃Cl₄O₃ Cl, Cl (positions 4,4,5,5) 239.85 Enhanced halogenation; steric hindrance
cis-4,5-Dichloro-4,5-dimethyl-dioxolan-2-one N/A (synonyms in ) C₅H₆Cl₂O₃ Cl, CH₃ (cis-configuration) ~193.01 Mixed substituents; chiral center
4-Hydroxy-5-(hydroxymethyl)oxolan-2-one 38996-14-4 C₅H₈O₄ OH, CH₂OH 132.11 Polar; hydrogen-bonding capacity
Key Observations :

Electrophilicity : The dichloro derivative exhibits higher electrophilicity than its dimethyl counterpart due to electron-withdrawing Cl substituents, facilitating nucleophilic ring-opening reactions (e.g., with amines or alcohols) .

Chirality : The cis-dichloro-dimethyl variant () introduces a chiral center, making it relevant in asymmetric synthesis or as a pharmaceutical impurity .

Polarity : The hydroxy/hydroxymethyl derivative (CAS 38996-14-4) is highly polar, contrasting with the hydrophobic nature of methyl-substituted analogues .

Reactivity and Stability

Table 2: Reactivity Trends
Compound Stability in Protic Solvents Susceptibility to Hydrolysis Thermal Stability
This compound Moderate High (Cl groups accelerate) Moderate
4,5-Dimethyloxolan-2-one High Low High
Tetrachlorodioxolan-2-one Low (steric strain) Very High Low
Hydroxy/hydroxymethyl variant High (H-bonding stabilizes) Moderate High
  • Hydrolysis : Chlorine substituents enhance hydrolysis rates due to electron withdrawal, while methyl groups stabilize the ring against cleavage .
  • Thermal Decomposition : The tetrachloro derivative decomposes at lower temperatures, likely due to Cl-Cl repulsion and ring strain .

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